molecular formula C3H7BrO3S B3383444 2-Bromoethyl methanesulfonate CAS No. 4239-10-5

2-Bromoethyl methanesulfonate

Cat. No.: B3383444
CAS No.: 4239-10-5
M. Wt: 203.06 g/mol
InChI Key: ZUAJICINWDWGQN-UHFFFAOYSA-N
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Description

2-Bromoethyl methanesulfonate is an organic compound with the molecular formula C3H7BrO3S and a molecular weight of 203.06 g/mol. It is commonly used in organic synthesis as an alkylating agent due to its ability to transfer the 2-bromoethyl group to various nucleophiles .

Preparation Methods

2-Bromoethyl methanesulfonate can be synthesized through the reaction of 2-bromoethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

2-Bromoethyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromo group, which is a good leaving group . Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The major products formed from these reactions are the corresponding 2-substituted ethyl methanesulfonates . Additionally, it can participate in elimination reactions under basic conditions to form alkenes .

Scientific Research Applications

2-Bromoethyl methanesulfonate is widely used in scientific research, particularly in the fields of chemistry and biology . In biological research, it is used to modify biomolecules such as proteins and nucleic acids, aiding in the study of their structure and function . It also finds applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Bromoethyl methanesulfonate involves the formation of a highly reactive intermediate upon nucleophilic attack at the carbon atom adjacent to the bromo group . This intermediate can then react with various nucleophiles, leading to the formation of the desired alkylated products . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

2-Bromoethyl methanesulfonate can be compared with other alkylating agents such as ethyl methanesulfonate and methyl methanesulfonate . While all these compounds share the ability to transfer alkyl groups to nucleophiles, this compound is unique in its ability to introduce a 2-bromoethyl group, which can further undergo additional chemical transformations . Similar compounds include ethyl methanesulfonate, methyl methanesulfonate, and 2-chloroethyl methanesulfonate .

Properties

IUPAC Name

2-bromoethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAJICINWDWGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195196
Record name Ethanol, 2-bromo-, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4239-10-5
Record name Ethanol, 2-bromo-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoethyl methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-bromo-, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethyl methanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTM4Z2M8SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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